molecular formula C15H19NO3 B1489519 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one CAS No. 351194-17-7

4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one

Cat. No. B1489519
CAS RN: 351194-17-7
M. Wt: 261.32 g/mol
InChI Key: VGYOKVSLXHCJDZ-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one, also known as DPC-7, is a novel small molecule that has recently been identified as having potential therapeutic applications. DPC-7 is a member of the chromen-2-one family of compounds, which are a group of naturally occurring and synthetic compounds with a wide range of biological activities. DPC-7 has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-fungal agent, as well as its ability to modulate the activity of various enzymes.

Scientific Research Applications

Hydrophobicity and Kinetic Inspection

  • A study investigated the base-catalyzed hydrolysis of chromen-2-one derivatives in binary aqueous-methanol and aqueous-acetone mixtures, highlighting solvent effects on their reactivity and hydrolysis kinetics. This research is crucial for understanding the chemical behavior of similar compounds in different solvents (Abu-Gharib et al., 2015).

Apoptosis Induction in Cancer Research

  • Another study identified 2-amino-3-cyano-7-(dimethylamino)-4H-chromenes as potent apoptosis inducers in multiple human cell lines, indicating their potential as anticancer agents. This underscores the role of such compounds in medical research, particularly in developing treatments for cancer (Kemnitzer et al., 2004).

Novel Synthesis Methods

  • Research on the easy solventless synthesis of new mono and bis amino-5H-chromeno derivatives showcases innovative approaches to synthesizing chromen-2-one derivatives. Such methods offer advantages in simplicity, mild reaction conditions, and environmental friendliness, which are valuable for chemical manufacturing and pharmaceutical applications (Kibou et al., 2016).

Antimicrobial and Antitumor Agents

  • The synthesis and characterization of 2H-pyrano[3,2-c]coumarin derivatives revealed their photochromic and redox properties. This work expands the understanding of chromen-2-one derivatives' functional applications, including their potential antimicrobial and antitumor capabilities (Huang et al., 2007).

Fluorescent Probes for Hypoxic Cells

  • Development of a fluorescent probe based on 4H-chromen-4-one derivatives for selective detection of hypoxia in tumor cells demonstrates the compound's utility in biomedical research, particularly in understanding and treating cancer (Feng et al., 2016).

properties

IUPAC Name

4-[(dimethylamino)methyl]-7-propoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-4-7-18-12-5-6-13-11(10-16(2)3)8-15(17)19-14(13)9-12/h5-6,8-9H,4,7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYOKVSLXHCJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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